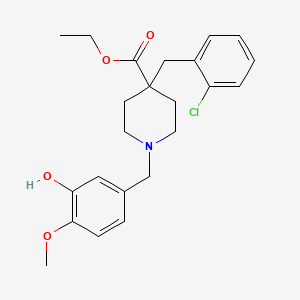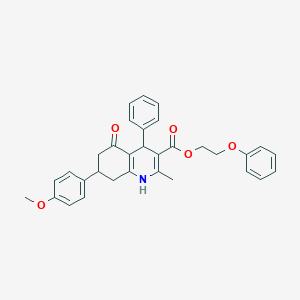
N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride, also known as MPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPQ is a member of the quinazoline family of compounds, which have been shown to have various biological activities, including antitumor, anti-inflammatory, and antioxidant effects. In
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride is not fully understood, but it is thought to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride may induce DNA damage and trigger cell death in cancer cells.
Biochemical and Physiological Effects
N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has been shown to have various biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant effects. In vitro and in vivo studies have demonstrated that N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride in lab experiments is its specificity for damaged DNA, which makes it a useful tool for studying DNA repair mechanisms. Additionally, N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride is its potential toxicity, particularly at high concentrations. Careful dose optimization is required to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride. One area of interest is the development of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride-based fluorescent probes for detecting DNA damage in vivo. Another potential application is the use of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride as a chemotherapeutic agent for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride and its potential side effects.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride involves the reaction of 2-phenyl-4-quinazolinamine with 3-methoxypropyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization from a suitable solvent. The yield of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting DNA damage. N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has been shown to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA repair mechanisms.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-2-phenylquinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-22-13-7-12-19-18-15-10-5-6-11-16(15)20-17(21-18)14-8-3-2-4-9-14;/h2-6,8-11H,7,12-13H2,1H3,(H,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBBPPLAJFNFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxocyclohexyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B5132618.png)

![2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5132625.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5132629.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5132631.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B5132641.png)

![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5132652.png)
![4-{[4-(dimethylamino)phenyl]amino}-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5132661.png)
![N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5132678.png)


![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5132707.png)